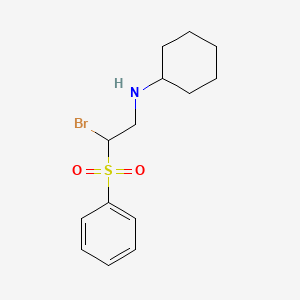
(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine is a chemical compound characterized by the presence of a benzenesulfonyl group, a bromoethyl group, and a cyclohexylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine typically involves the reaction of cyclohexylamine with a suitable benzenesulfonyl bromide derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product formation. The reaction may be catalyzed by a base such as triethylamine to facilitate the nucleophilic substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines, thiols, or ethers.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides or alcohols.
Scientific Research Applications
(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Benzenesulfonyl-2-bromo-ethyl)-benzyl-amine
- (2-Benzenesulfonyl-2-bromo-ethyl)-dibenzyl-amine
Uniqueness
(2-Benzenesulfonyl-2-bromo-ethyl)-cyclohexyl-amine is unique due to the presence of the cyclohexylamine moiety, which imparts distinct steric and electronic properties compared to its benzyl and dibenzyl analogs
Properties
CAS No. |
65210-99-3 |
|---|---|
Molecular Formula |
C14H20BrNO2S |
Molecular Weight |
346.29 g/mol |
IUPAC Name |
N-[2-(benzenesulfonyl)-2-bromoethyl]cyclohexanamine |
InChI |
InChI=1S/C14H20BrNO2S/c15-14(11-16-12-7-3-1-4-8-12)19(17,18)13-9-5-2-6-10-13/h2,5-6,9-10,12,14,16H,1,3-4,7-8,11H2 |
InChI Key |
OYZXFAFKSJDQPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC(S(=O)(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


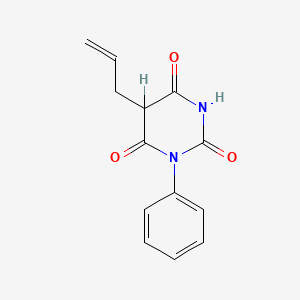


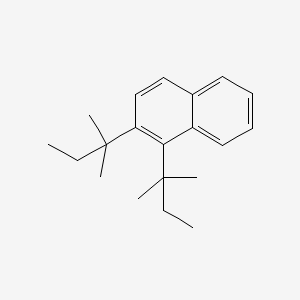
![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
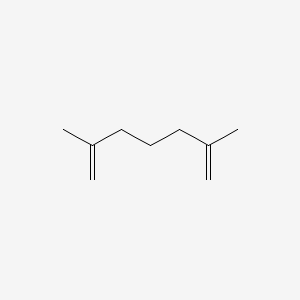




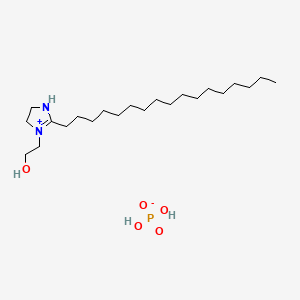
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)

![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
